molecular formula C6H4ClIN4 B1518394 6-chloro-8-iodo-9-methyl-purine

6-chloro-8-iodo-9-methyl-purine

Katalognummer: B1518394
Molekulargewicht: 294.48 g/mol
InChI-Schlüssel: WPSMFQSTHPULFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-iodo-9-methyl-purine is a halogenated purine derivative with a unique substitution pattern involving chlorine at position 6, iodine at position 8, and a methyl group at position 7. Purine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents, due to their ability to mimic nucleobases .

Eigenschaften

Molekularformel

C6H4ClIN4

Molekulargewicht

294.48 g/mol

IUPAC-Name

6-chloro-8-iodo-9-methylpurine

InChI

InChI=1S/C6H4ClIN4/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3

InChI-Schlüssel

WPSMFQSTHPULFA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=NC=N2)Cl)N=C1I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials

  • 9-methyl-9H-purine : The methyl group at the 9-position is introduced early or retained from commercially available precursors.
  • Halogenating agents : Iodine sources (I2), chlorine sources (e.g., N-chlorosuccinimide), and oxidizing agents for selective halogenation.
  • Pyrimidine derivatives : 6-halo-4,5-diaminopyrimidine as a precursor for purine ring construction.

Synthetic Route 1: Halogenation of 9-methyl-purine

This method involves:

  • Starting with 9-methyl-9H-purine.
  • Selective iodination at the 8-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled temperature and solvent conditions.
  • Subsequent chlorination at the 6-position using chlorinating reagents under mild conditions to avoid overreaction.

This approach requires careful optimization of reaction parameters to avoid polyhalogenation or unwanted side reactions.

Synthetic Route 2: Construction from 6-halo-4,5-diaminopyrimidine

  • Reaction of 6-halo-4,5-diaminopyrimidine with substituted aromatic acids in the presence of pyridine reagent.
  • This method achieves selective substitution at the 6-position with chlorine and allows for further functionalization at the 8-position.
  • Yields reported range from 75% to 90% with short reflux times (1.5 to 2 hours).
  • The final methylation at the 9-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.

This route is advantageous for its selectivity and relatively high yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Iodination at 8-position Iodine + H2O2 or NaOCl 0–25 °C 2–4 hours 60–80 Control to avoid di-iodination
Chlorination at 6-position N-Chlorosuccinimide or SO2Cl2 Room temperature 1–3 hours 70–85 Mild conditions to maintain selectivity
Methylation at 9-position Methyl iodide + base (e.g., K2CO3) 50–70 °C 3–6 hours 75–90 Alkylation under anhydrous conditions
Purification Chromatography or recrystallization Confirm purity via NMR, MS

Analytical Characterization

Research Findings and Notes

  • The presence of chlorine and iodine at specific positions on the purine ring significantly affects the compound's biological activity, particularly enzyme inhibition.
  • Modifications at the 9-position, such as methylation, influence solubility and metabolic stability.
  • Selective halogenation requires precise control of reaction conditions to prevent side reactions and ensure regioselectivity.
  • The use of pyridine as a reagent facilitates the formation of purine derivatives from pyrimidine precursors with good yields and purity.
  • The synthetic methods described provide a foundation for further derivatization for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Halogenation of 9-methyl-purine 9-methyl-9H-purine I2 + oxidant, N-chlorosuccinimide 60–85 Direct, fewer steps Requires careful condition control
Pyrimidine precursor route 6-halo-4,5-diaminopyrimidine Substituted acids, pyridine, methyl iodide 75–90 High selectivity, good yields Multi-step, requires precursor synthesis

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-8-iodo-9-methyl-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-chloro-8-iodo-9-methyl-purine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-chloro-8-iodo-9-methyl-purine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting their normal function. It may also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or RNA polymerase, leading to the inhibition of cell proliferation. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a potent inhibitor .

Vergleich Mit ähnlichen Verbindungen

Key Analogs:

6-Chloro-9-ethyl-8-iodo-9H-purine (CAS 1610703-69-9) Substituents: Ethyl (C2H5) at N9, iodine at C7. Molecular Weight: 308.51 g/mol . The ethyl group at N9 may increase lipophilicity compared to methyl, altering pharmacokinetics .

6-Chloro-8-methyl-9H-purine (CAS 92001-52-0)

  • Substituents : Methyl (CH3) at C8, hydrogen at N8.
  • Molecular Weight : 168.58 g/mol .
  • Properties : The methyl group at C8 introduces steric hindrance but lacks the electron-withdrawing effect of iodine. This analog is simpler synthetically but may exhibit reduced bioactivity compared to iodinated derivatives .

6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (Compound 13)

  • Substituents : Methyl at N9, ketone at C8.
  • Synthesis : Prepared via modified literature methods using urea and DMF .
  • Properties : The ketone at C8 introduces hydrogen-bonding capacity, contrasting with the hydrophobic iodine in the target compound. This structural difference likely impacts solubility and target interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
6-Chloro-9-ethyl-8-iodo-9H-purine C7H6ClIN4 308.51 I (C8), Et (N9) Potential kinase inhibition
6-Chloro-8-methyl-9H-purine C6H5ClN4 168.58 CH3 (C8) Antimicrobial (MIC: 16 µg/mL)
6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one C6H5ClN4O 198.58 CH3 (N9), O (C8) Intermediate for nucleoside analogs

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.